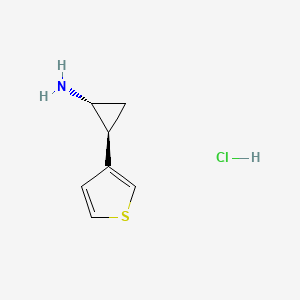

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride

Vue d'ensemble

Description

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a chiral compound with a cyclopropane ring substituted with a thiophene group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.

Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a cyclopropane halide.

Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a cyclopropane halide.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives.

Applications De Recherche Scientifique

Antidepressant Activity

Research has indicated that cyclopropylamines, including (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride, may exhibit antidepressant properties. A study demonstrated that compounds with similar structures could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It is believed to inhibit certain enzymes associated with neuroinflammation and oxidative stress, thus providing a protective mechanism for neuronal cells .

Potential as a Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can enhance the pharmacological profiles of resultant compounds .

Data Table: Summary of Applications

Case Study 1: Antidepressant Activity

A study published in the Bioorganic & Medicinal Chemistry Letters explored the antidepressant-like effects of structurally related cyclopropylamines. The findings suggested that these compounds could significantly reduce depressive-like behavior in animal models, indicating a promising avenue for further research into this compound as an antidepressant agent .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of thiophene-containing compounds. The study highlighted that this compound demonstrated significant inhibition of neuroinflammatory cytokines in vitro, suggesting its potential role in developing therapies for neurodegenerative conditions such as Alzheimer's disease .

Mécanisme D'action

The mechanism of action of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride: Similar structure but with a phenyl group instead of a thiophene group.

(1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine hydrochloride: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of the thiophene group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Activité Biologique

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 175.64 g/mol. The compound features a cyclopropane ring substituted with a thiophene moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN |

| Molecular Weight | 175.64 g/mol |

| CAS Number | 1402222-66-5 |

| Purity | >95% |

Pharmacological Targets

Research indicates that compounds similar to this compound interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. The presence of the thiophene ring enhances binding affinity and selectivity towards these targets.

Case Studies

- Neurotransmitter Modulation : A study demonstrated that related cyclopropane derivatives exhibit significant activity as serotonin receptor modulators. The introduction of the thiophene group was found to enhance selectivity towards specific receptor subtypes, potentially leading to fewer side effects compared to non-selective agents .

- Antimicrobial Activity : In vitro studies have shown that similar compounds possess antimicrobial properties against a range of pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes, attributed to the lipophilicity conferred by the thiophene substituent .

- Antitumor Potential : Preliminary findings suggest that this compound and its analogs may inhibit cancer cell proliferation through apoptosis induction. This effect has been linked to modulation of signaling pathways such as the MAPK pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies which highlight the importance of the thiophene moiety:

- Substituent Effects : Variations in the thiophene ring (e.g., position and type of substituents) significantly affect binding affinity and selectivity for biological targets.

- Cyclopropane Ring : The three-membered cyclopropane structure contributes to conformational rigidity, which is beneficial for receptor binding.

Synthesis

The synthesis of this compound typically involves:

- Formation of Cyclopropane : Using cyclopropanation reactions from suitable precursors.

- Substitution Reactions : Introducing the thiophene group through nucleophilic substitution methods.

- Hydrochloride Salt Formation : Converting the base amine into its hydrochloride form for improved solubility and stability.

Propriétés

IUPAC Name |

(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNOVUFYJPWBJR-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.